molecular formula C17H32N2O9 B1504777 Boc-O2Oc-O2Oc-OH CAS No. 1069067-08-8

Boc-O2Oc-O2Oc-OH

Cat. No. B1504777
CAS RN: 1069067-08-8
M. Wt: 408.4 g/mol
InChI Key: QXIKSCWOIOVKSH-UHFFFAOYSA-N
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Description

“Boc-O2Oc-O2Oc-OH” is also known as 17-(t-Butyloxycarbonyl-amino)-9-aza-3,6,12,15-tetraoxa-10-on-heptadecanoic acid . It is a linker widely used in conjugation and cross-linking of peptides/proteins to various functional residues .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 408.45 g/mol . It is used as a hydrophilic linker for attachment of proteins and other biomolecules to various targets .

Scientific Research Applications

1. Photocatalysis

Research has demonstrated that materials like (BiO)2CO3 (BOC) are promising for various applications, including photocatalysis. BOC, belonging to the Aurivillius-related oxide family, is notable for its wide band gap, which initially limited its visible light absorption. To enhance its photocatalytic performance, modifications such as doping with nonmetals have been explored. This advancement in photocatalytic activity is attributed to improved interactions and band structures, making BOC-based materials versatile in fields like environmental remediation and energy conversion (Ni, Sun, Zhang, & Dong, 2016).

2. Enhancing Electrochemical Efficiency

In the realm of electrochemistry, hydrophobic functionalization of boron-doped diamond (BDD) surfaces with polyfluorinated molecular ligands has been shown to significantly increase the electrochemical efficiency for hydroxyl radical production. This research indicates a promising pathway to improve selectivity and efficiency in processes involving outer-sphere electron-transfer in aqueous media (Henke, Saunders, Pedersen, & Hamers, 2018).

3. Protein Damage and Degradation

Investigations into the effects of hydroxyl radicals on proteins have revealed significant alterations to their primary, secondary, and tertiary structures. This research provides insights into how oxygen radicals can increase the proteolytic susceptibility of proteins, which has implications for understanding biological processes and developing therapeutic interventions (Davies & Delsignore, 1987).

4. Synthesis and Structure Characterization

The synthesis and structural characterization of compounds like Fmoc-L-Lys (Boc) -Gly-OH offer valuable insights into polypeptide synthesis. This research is crucial for understanding the synthesis process of peptides and can aid in developing more efficient methods for producing these vital biological molecules (Zhao Yi-nan & Melanie Key, 2013).

5. Photocatalytic NO Oxidation Mechanism

The exploration of photocatalysis technology, particularly in the oxidation of nitrogen oxides, has led to the development of materials like BOC/polypyrrole. This research has shown that the introduction of oxygen vacancies at the interface between such compounds can significantly enhance photocatalytic activity, providing a new approach to environmental pollution control (Fan, Zi-yan, Bang-Xin, Fan, & Ying, 2019).

Safety and Hazards

The safety data sheet for “Boc-O2Oc-O2Oc-OH” indicates that it has some level of acute toxicity . Further safety measures and precautions should be taken when handling this compound .

Relevant Papers Several papers have been found that may be relevant to “this compound”. These include works by Sacha, Pavel; Knedlik, Tomas; Schimer, Jiri; Tykvart, Jan; Parolek, Jan; Navratil, Vaclav; Dvorakova, Petra; Sedlak, Frantisek; Ulbrich, Karel; Strohalm, Jiri; et al . Further analysis of these papers would provide more detailed information.

Biochemical Analysis

Biochemical Properties

Boc-O2Oc-O2Oc-OH plays a crucial role in biochemical reactions, particularly in the conjugation and cross-linking of peptides and proteins. It interacts with enzymes such as transferases, hydrolases, and oxidoreductases, which catalyze the formation of covalent bonds between polypeptides . These interactions facilitate the site-directed coupling of proteins with distinct properties and the assembly of polymeric protein networks . The nature of these interactions is primarily covalent, resulting in stable and specific linkages between biomolecules.

Cellular Effects

This compound influences various cellular processes by acting as a linker for protein conjugation. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying the properties of proteins through cross-linking . This compound can alter the localization and function of proteins within cells, thereby impacting cellular functions such as signal transduction, metabolic regulation, and structural integrity.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It binds to specific amino acid residues in proteins, facilitating the formation of stable linkages . This binding interaction can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to certain environmental factors such as light and temperature can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained modifications to protein activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify protein function without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular stress and metabolic disturbances. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and conjugation . It interacts with enzymes and cofactors that facilitate the formation of covalent bonds between proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The distribution of this compound can also influence its accumulation and activity within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s role in protein conjugation and cross-linking, as it ensures that this compound interacts with its target proteins in the appropriate cellular context.

properties

IUPAC Name

2-[2-[2-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O9/c1-17(2,3)28-16(23)19-5-7-25-8-10-26-12-14(20)18-4-6-24-9-11-27-13-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKSCWOIOVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679789
Record name 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1069067-08-8
Record name 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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